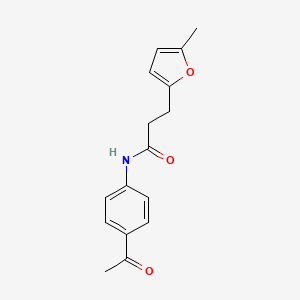

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide

Übersicht

Beschreibung

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a furan ring, and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

Acetylation of 4-aminophenyl: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form N-(4-acetylphenyl)amine.

Furan Ring Introduction: The furan ring is introduced through a Friedel-Crafts acylation reaction. This involves reacting 5-methylfuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Amide Formation: The final step involves the formation of the amide bond. This is achieved by reacting the intermediate product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Analyse Chemischer Reaktionen

Chemical Reactivity

The compound undergoes reactions typical of amides and aromatic systems, with functional groups enabling diverse transformations:

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Reagents : HCl (acidic) or NaOH (basic)

-

Conditions : Heat, aqueous medium

-

Outcome : Formation of carboxylic acid and amine.

Nucleophilic Substitution

The furan ring participates in electrophilic substitution, reacting with nucleophiles such as Grignard reagents:

-

Reagents : RMgX (R = alkyl/aryl)

-

Conditions : Dry ether, -78°C

-

Outcome : Substituted furan derivatives.

Oxidation

The furan ring can oxidize under strong oxidizing agents:

-

Reagents : KMnO₄, H₂O₂

-

Conditions : Acidic medium, reflux

-

Outcome : Formation of diols or ketones.

Reduction

The amide group reduces to the corresponding amine:

-

Reagents : LiAlH₄

-

Conditions : Anhydrous ether, 0°C

-

Outcome : Propanamide converted to propanamine.

Comparison of Reaction Conditions

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O | Reflux, 6–8 h | Carboxylic acid + amine |

| Basic Hydrolysis | NaOH, H₂O | 80–100°C, 2–3 h | Sodium salt + amine |

| Electrophilic Substitution | RMgX | Dry ether, -78°C | Substituted furan derivatives |

| Oxidation | KMnO₄, H₂O₂ | Acidic medium, reflux | Diols/ketones |

Structural Similarities and Reactivity

Comparison with related compounds highlights its unique reactivity profile:

This compound’s versatility in undergoing hydrolysis, substitution, and oxidation reactions makes it a valuable intermediate in organic synthesis. Its reactivity profile underscores its potential in drug discovery and advanced materials development.

Wissenschaftliche Forschungsanwendungen

The biological activity of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess significant antimicrobial potential. For instance, derivatives of propanamide have demonstrated notable inhibition against common pathogens, indicating a promising avenue for further exploration in antimicrobial drug development.

- Anti-inflammatory Effects : In vitro experiments have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures. This property highlights its potential role in managing inflammatory diseases, making it a candidate for further research in the development of anti-inflammatory therapies.

- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects. In models of neurotoxicity, it has been shown to mitigate damage to neuronal cells induced by oxidative stress or inflammation, indicating its potential for treating neurodegenerative conditions.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial efficacy of several derivatives of propanamide against common bacterial pathogens. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Assessment : In vitro experiments were conducted using lipopolysaccharide (LPS)-stimulated macrophages to evaluate the anti-inflammatory properties of this compound. The results showed a significant reduction in TNF-alpha and IL-6 levels, highlighting its therapeutic promise in treating inflammatory conditions.

- Neuroprotective Study : A neuroprotective study utilized PC12 cells exposed to corticosterone to model stress-induced neurotoxicity. Treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The acetyl group and furan ring are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-acetylphenyl)-3-(2-furyl)propanamide: Similar structure but with a different substitution on the furan ring.

N-(4-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the 5-methylfuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the molecular formula CHNO\ and a molecular weight of 229.28 g/mol. Its structure features an acetyl group and a furan ring, which are significant for its reactivity and biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activities

This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities have been studied in various contexts.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan rings often exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganisms Tested | Activity Observed |

|---|---|---|

| This compound | E. coli, S. aureus | Inhibition of growth |

| 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole | Klebsiella pneumoniae, Candida albicans | Moderate activity |

| Other furan derivatives | Various bacteria | Variable effectiveness |

Anti-inflammatory Activity

The compound's anti-inflammatory potential is supported by studies showing that furan-containing compounds can modulate inflammatory pathways. For example, certain derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. This property is essential for preventing oxidative stress-related damage in cells .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Derivatives : A study synthesized various derivatives of furan-containing compounds and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications to the furan moiety significantly impacted efficacy .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of similar compounds, showing promising results in reducing edema and inflammatory markers .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds with target proteins involved in inflammation and microbial resistance, suggesting mechanisms for their biological activity .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-3-8-15(20-11)9-10-16(19)17-14-6-4-13(5-7-14)12(2)18/h3-8H,9-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGXIACTVZZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328652 | |

| Record name | N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203513 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

874465-66-4 | |

| Record name | N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.